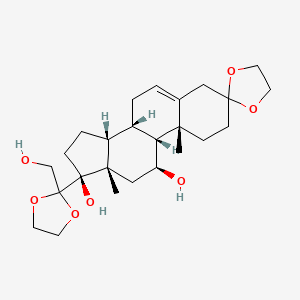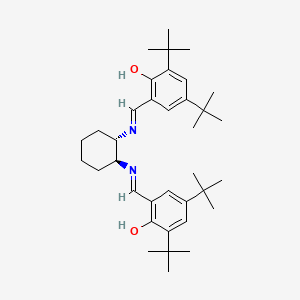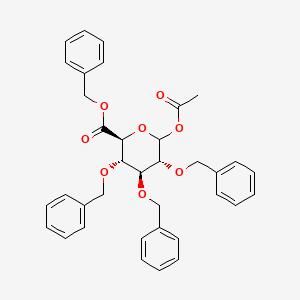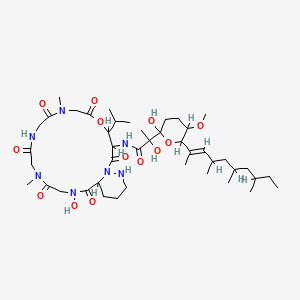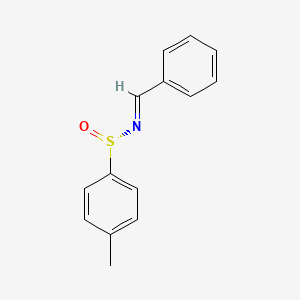
WAY 100635-d11 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY 100635-d11 Hydrochloride is a deuterium-labeled derivative of WAY 100635, a piperazine drug and research chemical. It is widely used in scientific studies due to its high affinity and efficacy at the dopamine D4 receptor and its potent antagonistic activity at the 5-HT1A receptor . This compound is particularly valuable in neuropharmacological research and has been employed in various studies to investigate the pharmacology and physiological relevance of these receptors .
Preparation Methods
The synthesis of WAY 100635-d11 Hydrochloride involves the incorporation of deuterium atoms into the WAY 100635 molecule. The synthetic route typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the piperazine and pyridyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
WAY 100635-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridyl groups, to yield different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY 100635-d11 Hydrochloride has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the role of dopamine D4 and 5-HT1A receptors in the brain, particularly in relation to psychiatric and neurological disorders.
PET Imaging: The compound is employed in positron emission tomography (PET) studies to visualize and quantify receptor binding in vivo.
Drug Development: This compound serves as a reference compound in the development of new drugs targeting dopamine and serotonin receptors.
Behavioral Studies: It is used in animal models to investigate the effects of receptor modulation on behavior and cognition.
Mechanism of Action
WAY 100635-d11 Hydrochloride exerts its effects primarily through its interaction with dopamine D4 and 5-HT1A receptors. As a potent antagonist at the 5-HT1A receptor, it inhibits the receptor’s activity, leading to altered serotonin signaling. Additionally, its high affinity for the dopamine D4 receptor allows it to modulate dopaminergic pathways, which are implicated in various psychiatric and neurological conditions . The compound’s mechanism of action involves binding to these receptors and blocking their activation by endogenous ligands, thereby influencing neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
WAY 100635-d11 Hydrochloride is closely related to WAY 100635 and WAY 100135. While all three compounds share similar structures and target the same receptors, this compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties . This makes it particularly useful in studies requiring precise quantification and tracking of the compound in biological systems .
Similar compounds include:
Properties
CAS No. |
1329656-80-5 |
|---|---|
Molecular Formula |
C₂₅H₂₆D₁₁Cl₃N₄O₂ |
Molecular Weight |
543.01 |
Synonyms |
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl(cyclohexane-d11)carboxamide Trihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


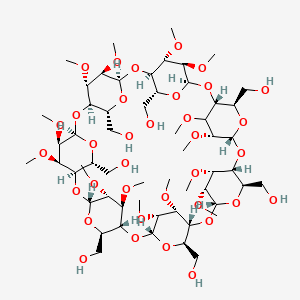
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)
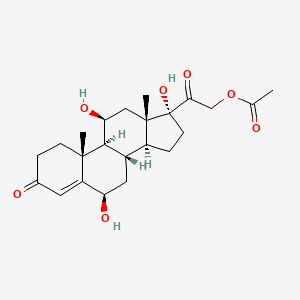

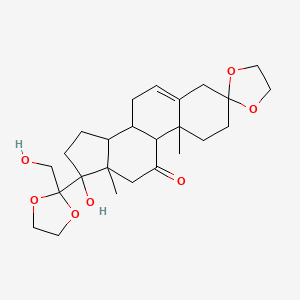
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
